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Compound Name: N4-Acetyl Sulfadoxine

CAS No.: 5018-54-2

Cat. No.: B125119

Get Quote

This in-depth guide provides a technical overview of N4-Acetyl Sulfadoxine, a primary

metabolite of the sulfonamide antibiotic, Sulfadoxine. Designed for researchers, scientists, and

professionals in drug development, this document delves into the chemical structure,

physicochemical properties, synthesis, and analytical methodologies pertinent to this

compound. The content is structured to offer not only factual data but also practical insights

grounded in established scientific principles.

Introduction: The Significance of a Metabolite
N4-Acetyl Sulfadoxine is the major metabolite of Sulfadoxine, a long-acting sulfonamide

primarily used in combination with pyrimethamine for the prevention and treatment of malaria.

[1][2] The acetylation of the N4 amino group is a significant metabolic pathway for sulfonamides

in humans, catalyzed by the enzyme N-acetyltransferase 2.[3][4] Understanding the properties

of this metabolite is crucial for a comprehensive pharmacokinetic and pharmacodynamic

profiling of the parent drug, Sulfadoxine. While generally considered to be microbiologically

inactive, the physicochemical characteristics of N4-Acetyl Sulfadoxine influence its

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b125119#bc-rfq
https://www.benchchem.com/product/b125119/docs?utm_src=pdf-body#n4-acetyl-sulfadoxine-a-comprehensive-technical-guide-for-drug-development-professionals
https://www.benchchem.com/product/b125119/docs?utm_src=pdf-body#n4-acetyl-sulfadoxine-a-comprehensive-technical-guide-for-drug-development-professionals
https://pubchem.ncbi.nlm.nih.gov/compound/Sulfadoxine
https://veeprho.com/impurities/n4-acetyl-sulfadoxine/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2984572/
https://pubchem.ncbi.nlm.nih.gov/compound/Acetylsulfapyridine
https://www.benchchem.com/product/b125119/docs?utm_src=pdf-body#n4-acetyl-sulfadoxine-a-comprehensive-technical-guide-for-drug-development-professionals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125119?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


distribution, elimination, and potential for accumulation, all of which are critical considerations in

drug safety and efficacy assessments.[5]

Chemical Identity and Structure
A clear understanding of the molecular architecture is fundamental to all subsequent scientific

investigation.

Chemical Structure
The molecular structure of N4-Acetyl Sulfadoxine is characterized by a central benzene

sulfonamide core. The N1 nitrogen of the sulfonamide is substituted with a 5,6-

dimethoxypyrimidin-4-yl group, while the N4 amino group of the p-aminobenzenesulfonamide

moiety is acetylated.

Nomenclature and Identifiers
IUPAC Name: N-[4-[[(5,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]acetamide[2]

CAS Number: 5018-54-2[6]

Molecular Formula: C₁₄H₁₆N₄O₅S[6]

Synonyms: 4'-[(5,6-Dimethoxy-4-pyrimidinyl)sulfamoyl]acetanilide, N4-Acetylsulfadoxine[7]

Physicochemical Properties: A Comparative
Perspective
The acetylation of the N4 amino group significantly alters the physicochemical properties of

Sulfadoxine, impacting its biological behavior. N4-acetylated sulfonamides are generally less

lipid-soluble and more acidic than their parent compounds.[8]
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Property Value Source(s)

Molecular Weight 352.37 g/mol [6]

pKa
More acidic than parent

Sulfadoxine
[8]

Solubility

Soluble in DMSO and

Methanol. Generally less lipid-

soluble than Sulfadoxine.

[8]

Appearance White solid [5]

Table 1: Physicochemical Properties of N4-Acetyl Sulfadoxine.

Synthesis and Purification: A Conceptual Workflow
While specific, detailed industrial synthesis protocols for N4-Acetyl Sulfadoxine as a

standalone product are not widely published, its preparation in a laboratory setting for use as

an analytical standard or for research purposes can be readily achieved through the direct

acetylation of the parent drug, Sulfadoxine. This is a standard chemical transformation.

Synthetic Pathway
The synthesis involves the reaction of Sulfadoxine with an acetylating agent, such as acetic

anhydride or acetyl chloride, in a suitable solvent and potentially in the presence of a base to

neutralize the acid byproduct.

Sulfadoxine

N4-Acetylation Reaction

Acetic Anhydride or
Acetyl Chloride

(in a suitable solvent)

Purification
(e.g., Recrystallization,

Chromatography)
N4-Acetyl Sulfadoxine
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Caption: Conceptual workflow for the synthesis of N4-Acetyl Sulfadoxine.

Key Experimental Considerations
Choice of Acetylating Agent: Acetic anhydride is a common and effective choice. The

reaction stoichiometry needs to be carefully controlled to favor mono-acetylation at the more

nucleophilic N4 position.

Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or pyridine can be

used.

Temperature and Reaction Time: The reaction is typically carried out at room temperature or

with gentle heating, with the progress monitored by techniques like Thin Layer

Chromatography (TLC).

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by column chromatography to yield the pure N4-Acetyl
Sulfadoxine.

Mechanism of Action and Biological Activity
It is a widely accepted principle in the study of sulfonamides that the free para-amino group is

essential for their antibacterial activity. This group mimics para-aminobenzoic acid (PABA),

allowing the sulfonamide to act as a competitive inhibitor of the bacterial enzyme

dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis.[1]

The Impact of N4-Acetylation
The acetylation of the N4-amino group in N4-Acetyl Sulfadoxine blocks this critical functional

group. Consequently, N4-acetylated sulfonamide metabolites are generally considered to be

microbiologically inactive.[5] They do not exhibit the antibacterial effects of the parent drug

because they cannot effectively compete with PABA for the active site of DHPS.
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Folic Acid Synthesis Pathway in Bacteria
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Caption: Comparative interaction of Sulfadoxine and N4-Acetyl Sulfadoxine with DHPS.

Analytical Methodologies: Detection and
Quantification
Accurate and sensitive analytical methods are paramount for studying the pharmacokinetics of

Sulfadoxine and its metabolite, N4-Acetyl Sulfadoxine, in biological matrices.

High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC coupled with ultraviolet (UV) detection is a widely used and robust

method for the simultaneous quantification of Sulfadoxine and N4-Acetyl Sulfadoxine in

plasma and urine.[9]

Exemplary HPLC Protocol:

Sample Preparation:
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Protein precipitation of the plasma sample using a suitable organic solvent (e.g.,

acetonitrile).

Centrifugation to separate the precipitated proteins.

Evaporation of the supernatant and reconstitution in the mobile phase.

Chromatographic Conditions:

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic

modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength where both compounds have significant

absorbance (e.g., 280 nm).[9]

Quantification:

Construction of a calibration curve using standards of known concentrations of N4-Acetyl
Sulfadoxine.

Integration of the peak area corresponding to N4-Acetyl Sulfadoxine in the sample

chromatogram and quantification based on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
For higher sensitivity and selectivity, especially for samples with low concentrations, LC-MS/MS

is the method of choice. This technique provides definitive identification and quantification

based on the mass-to-charge ratio of the analyte and its fragments.

Spectral Characterization
The structural elucidation and confirmation of N4-Acetyl Sulfadoxine rely on various

spectroscopic techniques. While a comprehensive set of published spectra specifically for N4-
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Acetyl Sulfadoxine is not readily available, the expected spectral features can be inferred

from the analysis of closely related N4-acetylated sulfonamides.[10][11]

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would show

characteristic signals for the aromatic protons of the benzene ring, the protons of the

pyrimidine ring, the methoxy groups, and a distinct singlet for the acetyl methyl group. The

NH proton of the acetamido group would also be observable.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display

signals corresponding to all the unique carbon atoms in the molecule, including the carbonyl

carbon of the acetyl group and the carbons of the aromatic and heteroaromatic rings.

IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands

for the N-H stretching of the sulfonamide and amide groups, C=O stretching of the amide,

S=O stretching of the sulfonamide, and various C-H and C=C stretching and bending

vibrations of the aromatic and heteroaromatic rings.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak

corresponding to the molecular weight of N4-Acetyl Sulfadoxine. Fragmentation patterns

would likely involve the cleavage of the sulfonamide bond and the loss of the acetyl group.

Conclusion
N4-Acetyl Sulfadoxine, as the primary and microbiologically inactive metabolite of

Sulfadoxine, plays a critical role in the overall pharmacokinetic profile of its parent drug. A

thorough understanding of its chemical structure, physicochemical properties, and analytical

determination is indispensable for drug development professionals. This guide provides a

foundational framework for further research and a practical reference for the synthesis and

analysis of this important metabolite. The provided conceptual workflows and protocols,

grounded in established chemical principles, are intended to support the rigorous scientific

investigation required in the pharmaceutical sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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